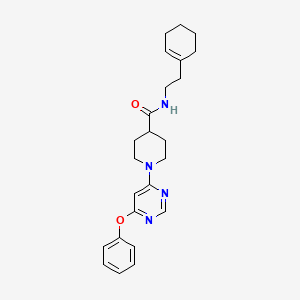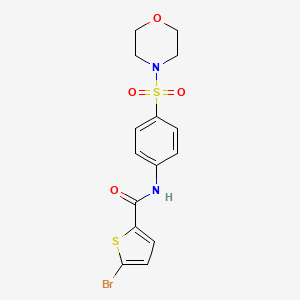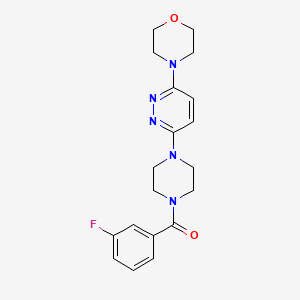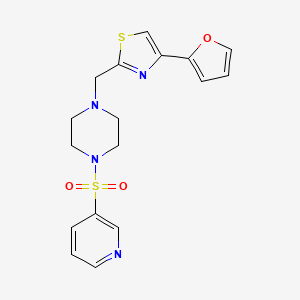
4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research indicates that derivatives of furan compounds, including those structurally related to 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole, have been synthesized and evaluated for their antimicrobial properties. One study synthesized azole derivatives starting from furan-2-carbohydrazide, which led to compounds exhibiting activity against various microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives synthesized from related furan compounds have shown promising results in inhibiting tumor growth and angiogenesis in mouse models. These findings suggest potential applications in anticancer therapy by inhibiting tumor cell proliferation and angiogenesis (Chandrappa, Chandru, Sharada, Vinaya, Ananda Kumar, Thimmegowda, Nagegowda, Karuna Kumar, & Rangappa, 2010).
Antipsychotic Potential
Certain derivatives of the compound, particularly those incorporating piperazine and piperidine moieties, have been explored for their potential as antipsychotic agents. They have been found to exhibit affinity for dopamine and serotonin receptors, suggesting their utility in the development of new antipsychotic drugs with possibly fewer side effects (Scott, Baxter, Bennett, Boyd, Blum, Codd, Kukla, Malloy, Maryanoff, & Maryanoff, 1995).
Neurodegenerative Disorders
Compounds containing piperazine and piperidine linked to thiazolo[5,4-d]pyrimidine derivatives have been identified as potent and selective inverse agonists for the A2A adenosine receptor. This receptor is a target for the treatment of neurodegenerative disorders, indicating the potential therapeutic role of these compounds in diseases such as Parkinson's and Alzheimer's (Varano, Catarzi, Vigiani, Vincenzi, Pasquini, Varani, & Colotta, 2020).
Heterocyclic Chemistry Applications
The compound is part of broader research into heterocyclic chemistry, where furan, pyridine, and thiazole rings play crucial roles in the development of new materials and pharmaceuticals. Studies in this field cover a wide range of applications, including the synthesis of novel compounds with potential biological activities and the exploration of their physicochemical properties (Davies, 1992).
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c22-26(23,14-3-1-5-18-11-14)21-8-6-20(7-9-21)12-17-19-15(13-25-17)16-4-2-10-24-16/h1-5,10-11,13H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPDBWQDAGVZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

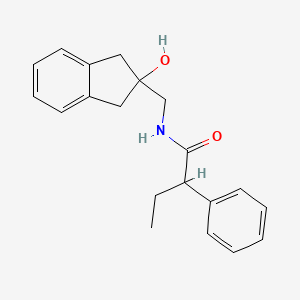
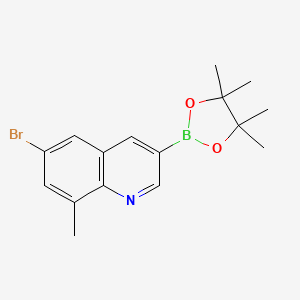
![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2750221.png)
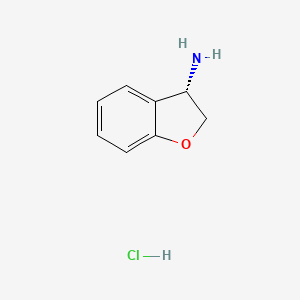
![1-[3-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2750224.png)

